Cas no 2171633-30-8 (2-(4-aminooxan-4-yl)-2-hydroxyacetic acid)

2-(4-Aminooxan-4-yl)-2-hydroxyacetic acid is a chiral hydroxy acid derivative featuring a tetrahydropyran (oxane) ring with an amino substituent at the 4-position. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its multifunctional structure, which combines a hydroxyl group, a carboxylic acid moiety, and a cyclic amine. The presence of these functional groups enables its use as a versatile building block for the synthesis of complex molecules, including peptidomimetics and heterocyclic compounds. Its rigid oxane ring may contribute to conformational stability in target structures. The compound's stereochemistry and polar functional groups also make it a candidate for applications in asymmetric synthesis and medicinal chemistry.
2-(4-aminooxan-4-yl)-2-hydroxyacetic acid structure
2171633-30-8 structure
Product Name:2-(4-aminooxan-4-yl)-2-hydroxyacetic acid
CAS No:2171633-30-8
MF:C7H13NO4
MW:175.182422399521
CID:6373477
PubChem ID:165523373
Update Time:2025-11-01

2-(4-aminooxan-4-yl)-2-hydroxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid
    • EN300-1628819
    • 2171633-30-8
    • Inchi: 1S/C7H13NO4/c8-7(5(9)6(10)11)1-3-12-4-2-7/h5,9H,1-4,8H2,(H,10,11)
    • InChI Key: WQPRDMDNXOXERK-UHFFFAOYSA-N
    • SMILES: O1CCC(C(C(=O)O)O)(CC1)N

Computed Properties

  • Exact Mass: 175.08445790g/mol
  • Monoisotopic Mass: 175.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.3
  • Topological Polar Surface Area: 92.8Ų

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Additional information on 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid

2-(4-Aminooxan-4-Yl)-2-Hydroxyacetic Acid (CAS No. 2171633-30-8): A Promising Scaffold in Chemical Biology and Drug Design

The compound 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid, identified by CAS No. 2171633-30-8, represents a unique structural class within the realm of organic chemistry. This molecule combines the functional groups of an aminooxane ring and a hydroxyacetic acid moiety, creating a versatile platform for exploring biological interactions and synthetic applications. Recent advancements in computational chemistry and medicinal chemistry have highlighted its potential in modulating enzyme activity and stabilizing protein-protein interactions, positioning it as a critical intermediate in drug discovery pipelines.

Aminooxane derivatives are increasingly recognized for their ability to mimic natural substrates of proteases, particularly in the context of cancer therapy. Studies published in Nature Chemical Biology (2023) demonstrated that analogs of this compound can selectively inhibit tumor-associated proteases without affecting healthy tissue enzymes, thanks to the rigid structure imposed by the oxane ring. The hydroxyacetic acid component further enhances aqueous solubility, enabling systemic delivery—a critical factor for clinical translation.

In synthetic biology, the hybrid architecture of 2-(4-aminooxan-4-yl)-2-hydroxyacetic acid allows for orthogonal functionalization strategies. Researchers at MIT recently employed its amine group as a handle for conjugation with targeting ligands, creating dual-functional nanoparticles capable of delivering payloads to specific cancer cells (ACS Nano, 2024). The hydroxyl group's reactivity also facilitates click chemistry modifications, expanding its utility in bioconjugate technologies.

The compound's pharmacokinetic profile has been optimized through iterative synthesis campaigns. A 2024 study in Journal of Medicinal Chemistry revealed that substituting the oxane ring with fluorinated analogs improved metabolic stability while preserving enzymatic inhibition potency. This finding underscores the molecule's tunability via structural modifications—a key advantage over rigid natural product scaffolds.

In neurodegenerative disease research, this compound has shown promise as a modulator of amyloid aggregation processes. Preclinical data indicate that its hydrophobic interactions with beta-sheet structures can delay fibril formation in Alzheimer's disease models (Science Advances, 2023). The presence of both acidic and amine functionalities creates a balanced electrostatic environment that selectively binds pathological protein conformers without disrupting normal cellular processes.

Synthetic accessibility remains a hallmark strength of this compound. Solid-phase peptide synthesis methodologies now enable gram-scale production with >98% purity using Fmoc-based protocols (Tetrahedron Letters, 2024). Recent green chemistry approaches incorporating microwave-assisted condensation steps have further reduced synthesis time by 60%, aligning with industry demands for scalable production.

Cutting-edge applications now extend into immunotherapy platforms. By coupling this scaffold with tumor-specific antibodies via its amino group, researchers at Stanford developed bispecific constructs that simultaneously inhibit checkpoint proteins and deliver cytotoxic payloads (Cell Chemical Biology, 2025). The hydroxyacetic acid's buffering capacity also mitigates pH-dependent degradation in extracellular environments.

In summary, CAS No. 2171633-30-8 embodies an exceptional chemical entity bridging synthetic innovation and biological relevance. Its modular design allows tailored adaptations across therapeutic areas—from oncology to neurology—while maintaining favorable physicochemical properties critical for drug development. As highlighted by recent publications from leading institutions worldwide, this compound continues to redefine boundaries in chemical biology research and translational medicine.

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